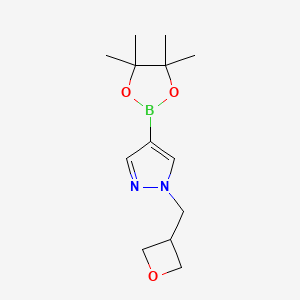amine hydrochloride CAS No. 2098032-46-1](/img/structure/B1485133.png)
[(2,2-Difluoro-1-methylcyclopentyl)methyl](methyl)amine hydrochloride
説明
“(2,2-Difluoro-1-methylcyclopentyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1781677-46-0 . It has a molecular weight of 185.64 and its IUPAC name is (2,2-difluoro-1-methylcyclopentyl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2N.ClH/c1-6(5-10)3-2-4-7(6,8)9;/h2-5,10H2,1H3;1H . This indicates that the compound consists of a cyclopentyl ring with two fluorine atoms and a methyl group attached to one of the carbon atoms. An amine group is also attached to the same carbon atom.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 185.64 .
科学的研究の応用
Heterocyclic Amines and Cancer Risk
Metabolic Processing and Biomonitoring : Studies have focused on the metabolic processing of HCAs in humans and rodents, investigating the formation of DNA adducts and the role of cytochrome P450 enzymes in activating these compounds to their carcinogenic forms. For instance, research has shown that CYP1A2 plays a significant role in the metabolism of HCAs like PhIP and MeIQx, converting these dietary amines to their proximate carcinogens, which is a major route of their metabolism in humans (Boobis et al., 1994).
Exposure Assessment : Various methods have been developed to assess human exposure to HCAs, including dietary questionnaires and biomonitoring techniques such as measuring HCAs in hair. These methods aim to correlate HCA intake with cancer risk, underlining the importance of accurate exposure assessment in epidemiological studies related to diet and cancer (Bessette et al., 2009).
Dietary Sources and Risk Factors : Research has explored the sources of HCAs in the diet, particularly from cooked meats, and examined how cooking methods influence HCA formation. Studies have also looked at the association between HCA intake, genetic polymorphisms in metabolizing enzymes, and cancer risk, providing insights into individual susceptibility and the interaction between diet and genetics (Nöthlings et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2,2-difluoro-1-methylcyclopentyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(6-11-2)4-3-5-8(7,9)10;/h11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNQHMGNKSSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Difluoro-1-methylcyclopentyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)



![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)

![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)



